2-Benzyl-5-bromo-1,3,4-thiadiazole

概要

説明

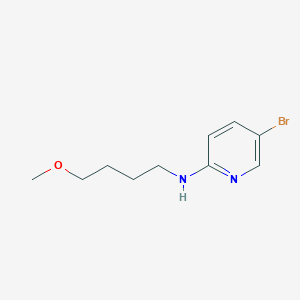

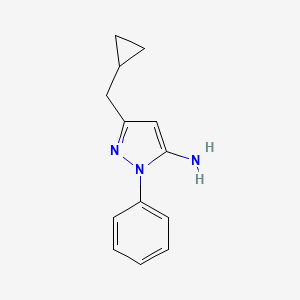

2-Benzyl-5-bromo-1,3,4-thiadiazole is a chemical compound with the molecular weight of 255.14 . It is a powder in physical form . The IUPAC name for this compound is 2-benzyl-5-bromo-1,3,4-thiadiazole .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, including 2-Benzyl-5-bromo-1,3,4-thiadiazole, often involves cyclization and condensation reactions . The structural modifications on different thiadiazole derivatives are crucial for tailoring derivative properties and functionalities .Molecular Structure Analysis

The molecular structure of 2-Benzyl-5-bromo-1,3,4-thiadiazole is represented by the InChI code: 1S/C9H7BrN2S/c10-9-12-11-8 (13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .科学的研究の応用

Pharmacology: Acetylcholinesterase Inhibition

2-Benzyl-5-bromo-1,3,4-thiadiazole: derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors . This application is particularly relevant in the treatment of Alzheimer’s disease, where the inhibition of acetylcholinesterase is a key therapeutic strategy.

Oncology: Anticancer Activity

The 1,3,4-thiadiazole nucleus, a core structure in 2-Benzyl-5-bromo-1,3,4-thiadiazole , has been associated with significant anticancer properties . Derivatives of this compound have been studied for their cytotoxic effects against various cancer cell lines, offering a promising avenue for the development of new antitumor agents.

Material Science: Photovoltaic Materials

In material science, 2-Benzyl-5-bromo-1,3,4-thiadiazole and its derivatives are important precursors for the synthesis of dyes used in designing photovoltaic materials . These compounds serve as electron-withdrawing building blocks that are essential for the development of organic dyes in optoelectronics.

Biochemistry: Enzyme Interaction Studies

The interaction of 2-Benzyl-5-bromo-1,3,4-thiadiazole derivatives with enzymes, beyond acetylcholinesterase, can be studied to understand the biochemical pathways and mechanisms of action . This can lead to the discovery of novel biochemical interactions and therapeutic targets.

Agriculture: Pesticide Development

While direct references to the use of 2-Benzyl-5-bromo-1,3,4-thiadiazole in agriculture were not found, the thiadiazole ring is known to possess antimicrobial properties . This suggests potential applications in the development of pesticides or plant protection agents.

Environmental Science: Organic Solar Cells

Derivatives of 2-Benzyl-5-bromo-1,3,4-thiadiazole are being explored for their use in organic solar cells . The electron-withdrawing nature of these compounds makes them suitable for creating components that can improve the efficiency of solar energy conversion.

Analytical Chemistry: Chemical Analysis

In analytical chemistry, 2-Benzyl-5-bromo-1,3,4-thiadiazole can be used as a standard or reference compound in various chemical analyses . Its well-defined structure and properties make it suitable for comparative studies and calibration of analytical instruments.

Neurology: Neurodegenerative Disease Research

The potential of 2-Benzyl-5-bromo-1,3,4-thiadiazole derivatives to act on neurological pathways opens up research opportunities in neurodegenerative diseases . By studying the effects of these compounds on neural cells, researchers can gain insights into the pathophysiology of diseases like Alzheimer’s and Parkinson’s.

作用機序

Target of Action

The primary target of 2-Benzyl-5-bromo-1,3,4-thiadiazole is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .

Mode of Action

2-Benzyl-5-bromo-1,3,4-thiadiazole acts as an AChE inhibitor . By binding to the active site of AChE, it prevents the enzyme from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects .

Biochemical Pathways

The inhibition of AChE by 2-Benzyl-5-bromo-1,3,4-thiadiazole affects the cholinergic pathway . The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of signals in neurons that use acetylcholine as a neurotransmitter. This can have various downstream effects, depending on the specific neurons and synapses involved .

Pharmacokinetics

Similar compounds have been reported to have limitations such as non-selectivity, poor bioavailability, and adverse side effects .

Result of Action

The primary result of the action of 2-Benzyl-5-bromo-1,3,4-thiadiazole is the enhancement of cholinergic transmission due to the increased concentration of acetylcholine in the synaptic cleft . This can lead to various effects at the molecular and cellular levels, depending on the specific neurons and synapses involved .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

特性

IUPAC Name |

2-benzyl-5-bromo-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXNROCBRTYLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269004 | |

| Record name | 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-bromo-1,3,4-thiadiazole | |

CAS RN |

412923-43-4 | |

| Record name | 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412923-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-5-bromo-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,3,3-Trifluoropropyl)amino]acetonitrile](/img/structure/B1373982.png)

![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol](/img/structure/B1373985.png)

![1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one](/img/structure/B1373994.png)

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1373995.png)